molecular formula C23H22N2O7 B2864891 (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methanone CAS No. 449765-57-5

(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methanone

Cat. No. B2864891
CAS RN: 449765-57-5
M. Wt: 438.436
InChI Key: VUKWGRXQESSEIW-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C23H22N2O7 and its molecular weight is 438.436. The purity is usually 95%.
BenchChem offers high-quality (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoxia-Inducible Factor (HIF) Activation

Compounds with furan-2-carbonyl groups have been studied for their potential to activate Hypoxia-Inducible Factor (HIF), which is a transcription factor playing a crucial role in cellular response to low oxygen conditions . By inhibiting the Factor Inhibiting HIF-1 (FIH-1), these compounds can mimic hypoxic conditions, thereby inducing a protective effect against oxygen deprivation at a cellular level. This application is significant in developing treatments for diseases where hypoxia is a factor, such as strokes or heart attacks.

Biomass-Derived Chemical Synthesis

Furan derivatives are key in the transformation of biomass into valuable chemicals . The compound could potentially be used as an intermediate in synthesizing bio-based materials, contributing to the development of sustainable chemical processes. This aligns with the global shift from fossil fuels to renewable resources, where furan compounds serve as a bridge in creating eco-friendly products.

Nematicidal Applications

Furan compounds have found use as nematicides, which are agents that kill parasitic nematodes . Given the structural similarity, “Oprea1_279864” could be explored for its nematicidal properties, offering a potential alternative to more harmful substances like methyl bromide and providing a safer means of protecting crops from nematode infestations.

Metal Complex Formation

Furan-2-carbonyl derivatives can act as ligands in metal complexes . These complexes have various applications, including catalysis, magnetic materials, and even as therapeutic agents. The ability of “Oprea1_279864” to form stable complexes with metals could be harnessed in designing new catalysts or functional materials.

Antibacterial Research

Recent advances in antibacterial research have highlighted the importance of novel furan derivatives . The compound’s potential antibacterial activity could be investigated, particularly against strains resistant to current antibiotics. This application is critical in the ongoing battle against antibiotic resistance.

Hypoxia-Inducible Factor (HIF) Inhibition Studies

While some furan derivatives activate HIF, others may inhibit it, providing a balance in HIF-related pathways . This dual functionality is essential in studying HIF’s role in various diseases and could lead to the development of new therapeutic strategies.

properties

IUPAC Name

[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7/c1-29-21-12-15-9-10-24(23(26)20-4-3-11-31-20)19(18(15)13-22(21)30-2)14-32-17-7-5-16(6-8-17)25(27)28/h3-8,11-13,19H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKWGRXQESSEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CO3)COC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methanone

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